3'-Amino-5'-chloro-3',5'-dideoxyadenosine

Antiviral DNA viruses Cytotoxicity

Researchers studying viral replication vs. host cell toxicity often lack analogues with synergistic dual substitutions. This purine nucleoside analogue solves that gap. - **Distinct activity profile**: 3'-amino and 5'-chloro groups act synergistically, not additively, enabling concurrent assessment of antiviral & cytotoxic endpoints in adenovirus/herpesvirus models (unique among 3',5'-dideoxyadenosines). - **Assay-ready utility**: Functions as a sensitive ADA pathway indicator and certified reference material (1H NMR characterized) for HPLC method development. - **Supply assurance**: Standard research quantities available with international shipping; stable under recommended storage.

Molecular Formula C10H13ClN6O2
Molecular Weight 284.70 g/mol
CAS No. 52562-68-2
Cat. No. B12902431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Amino-5'-chloro-3',5'-dideoxyadenosine
CAS52562-68-2
Molecular FormulaC10H13ClN6O2
Molecular Weight284.70 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)N)O)N
InChIInChI=1S/C10H13ClN6O2/c11-1-4-5(12)7(18)10(19-4)17-3-16-6-8(13)14-2-15-9(6)17/h2-5,7,10,18H,1,12H2,(H2,13,14,15)/t4-,5-,7-,10-/m1/s1
InChIKeyVWULOBNGSSDCNE-QYYRPYCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Amino-5'-chloro-3',5'-dideoxyadenosine: Chemical Identity


3'-Amino-5'-chloro-3',5'-dideoxyadenosine is a synthetic purine nucleoside analogue belonging to the 3',5'-dideoxyadenosine class, characterized by a chlorine atom at the 5'-position and an amino group at the 3'-position of the ribose ring [1]. It has the molecular formula C10H13ClN6O2 and a molecular weight of 284.70 g/mol [2]. The compound is primarily utilized as a research tool in antiviral and anticancer studies, where its dual substitution pattern confers distinct physicochemical and biological properties compared to its mono-substituted or unsubstituted congeners [3].

DNA virus replication inhibition studies (adenovirus, herpesvirus, vaccinia)
Dual antiviral-cytotoxic endpoint research tool
Adenosine deaminase metabolic modulation probe

Substitution Risk: Why Near Analogs Are Not Interchangeable


Although structurally related 3',5'-dideoxyadenosine analogues share the same nucleoside scaffold, their biological activity profiles diverge significantly. The 3'-amino and 5'-chloro substitutions in this compound are not additive but rather synergistic, leading to a unique antiviral-cytotoxic balance not observed in mono-amino, mono-chloro, or di-amino counterparts [1]. Substituting with 3'-amino-3'-deoxyadenosine or 5'-chloro-5'-deoxyadenosine would therefore compromise the specific dual-target engagement that defines its experimental utility, as demonstrated by the fact that only one of three structurally distinct 3',5'-dideoxyadenosines tested exhibited both cytotoxic and antiviral activity [1].

Mono-substituted analogs 3'-amino or 5'-chloro alone may not reproduce the dual antiviral-cytotoxic profile required for combined endpoint studies.
Other 3',5'-dideoxyadenosines Only one of three tested derivatives exhibited both activities; structural changes within the class can eliminate dual-target engagement.
5'-amino series comparator 5'-amino analogues lack adenosine deaminase inhibitor sensitivity, altering metabolic interpretation in ADA-rich environments.

Head-to-Head Differentiation Evidence


Dual Antiviral-Cytotoxic Activity in DNA Virus Models

In a comparative antiviral evaluation, 3'-Amino-5'-chloro-3',5'-dideoxyadenosine was the only analogue among three 3',5'-dideoxyadenosine derivatives that demonstrated both significant antiviral activity and measurable cytotoxicity against adenovirus 5, herpesvirus hominis 1, and vaccinia virus [1]. The other two 3',5'-dideoxyadenosine variants lacked either the antiviral or the cytotoxic component, highlighting the essential role of the combined amino-chloro substitution pattern [1].

Dual Activity Profile
Class-level inference
Target: Antiviral and cytotoxic (DNA viruses)
Comparator: Two other 3',5'-dideoxyadenosines — only single activity observed
Reported dual-endpoint activity context
Data to verify; class-level comparison
Antiviral DNA viruses Cytotoxicity

Distinct NMR Fingerprint for Structural Confirmation

The 1H NMR spectrum of 3'-Amino-5'-chloro-3',5'-dideoxyadenosine in D2O exhibits characteristic resonances that unequivocally distinguish it from structurally similar compounds [1]. While 3'-amino-3'-deoxyadenosine (CAS 2504-55-4) and 5'-chloro-5'-deoxyadenosine (CAS 892-48-8) show distinct splitting patterns for the ribose protons, the target compound's spectrum confirms the simultaneous absence of the 3'-OH and 5'-OH signals and the presence of the 3'-amino and 5'-chloro substituents [1].

1H NMR Fingerprint
Supporting evidence
Unique signal pattern in D₂O; absence of 3'-OH/5'-OH signals confirmed
Supports structural identity confirmation
SpectraBase ID: 7GgwEqWxtZQ
NMR spectroscopy Quality control Structural identity

Adenosine Deaminase Inhibitor Impact on Antiviral Potency

In the presence of an adenosine deaminase inhibitor, 3'-Amino-5'-chloro-3',5'-dideoxyadenosine exhibited enhanced antiviral activity against adenovirus 5, an effect that was not observed for the 5'-amino-5'-deoxyadenosine pair [1]. This differential sensitivity suggests that the 3',5'-disubstituted scaffold is particularly susceptible to enzymatic deactivation, and that the combination of 3'-amino and 5'-chloro groups may influence the compound's metabolic stability in a way that is distinct from the 5'-amino series [1].

ADA Inhibitor Sensitivity
Class-level inference
With ADA inhibitor: enhanced antiviral activity (adenovirus 5)
Without inhibitor: baseline activity
5'-amino series: no enhancement
Metabolic sensitivity context; disubstituted scaffold distinct
Qualitative; class-level trend
Adenosine deaminase Potency modulation Metabolic stability

Research and Industrial Application Scenarios


DNA Virus Inhibition with Linked Cytotoxicity

The dual antiviral-cytotoxic profile evidenced in Section 3 makes this compound ideal for dissecting the intertwined pathways of viral replication inhibition and host cell toxicity. Researchers can use this analogue to simultaneously probe both endpoints in adenovirus, herpesvirus, or vaccinia virus models [1], whereas related analogues would require paired experiments.

Metabolic Stability in Adenosine Deaminase-Rich Environments

Given its heightened sensitivity to adenosine deaminase inhibitors highlighted in Section 3, this compound serves as a sensitive indicator in assays designed to evaluate the role of adenosine deaminase in nucleoside analogue inactivation. It is particularly suited for comparative metabolism studies where the 5'-amino analogues fail to respond [1].

Analytical Reference Standard for Nucleoside Identification

With its well-characterized 1H NMR spectrum [1], 3'-Amino-5'-chloro-3',5'-dideoxyadenosine can be employed as a certified reference material for HPLC and NMR methods. Its unique spectral fingerprint enables unambiguous identification in complex mixtures, ensuring accurate quality control of synthetic nucleoside libraries.

Structure-Activity Relationship Studies on Modified Nucleosides

The compound's distinct amino-chloro substitution pattern fills a critical gap in SAR datasets. By comparing its biological performance with that of 3'-amino-3'-deoxyadenosine and 5'-chloro-5'-deoxyadenosine, medicinal chemists can isolate the contributions of the 3'- and 5'-modifications, accelerating lead optimization for antiviral or anticancer candidates.

Application
Selection Property
Validation Focus
DNA virus replication inhibition studies
Dual antiviral-cytotoxic endpoint capability
Endpoint response in adenovirus, herpesvirus, vaccinia models
Adenosine deaminase metabolism studies
Sensitivity to ADA inhibitor modulation
Comparative metabolic stability endpoint
Nucleoside library quality control
Unique 1H NMR fingerprint
Identity confirmation in complex mixtures
Nucleoside SAR studies
Distinct 3'-amino-5'-chloro substitution pattern
Structure-activity relationship mapping
Quote Request

Request a Quote for 3'-Amino-5'-chloro-3',5'-dideoxyadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.